4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine
Description
Properties
IUPAC Name |
4-[(2-ethylimidazol-1-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-3-18-19-10-13-20(18)14-16-8-11-21(12-9-16)24(22,23)17-6-4-15(2)5-7-17/h4-7,10,13,16H,3,8-9,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHVWUBBDIDOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways
Tosylation of Piperidine Precursors
The introduction of the tosyl group is a critical first step. A common approach involves reacting piperidine with p-toluenesulfonyl chloride (TsCl) under basic conditions:
- Dissolve piperidine (1.0 eq) in dry dichloromethane (DCM) under nitrogen.
- Add triethylamine (2.5 eq) and TsCl (1.2 eq) at 0°C.
- Stir at room temperature for 12 h.
- Quench with water, extract with DCM, and purify via silica gel chromatography.
Functionalization at the 4-Position
The 4-position modification involves introducing the (2-ethylimidazol-1-yl)methyl group. Two primary strategies are documented:
Alkylation via Chloromethyl Intermediate
Step 1: Synthesis of 4-(Chloromethyl)-1-tosylpiperidine :
- React 1-tosylpiperidine with paraformaldehyde and HCl gas in acetic acid at 60°C for 6 h.
- Isolate the chloromethyl intermediate via crystallization (hexane/EtOAc).
Step 2: Coupling with 2-Ethylimidazole :
- Mix 4-(chloromethyl)-1-tosylpiperidine (1.0 eq) with 2-ethylimidazole (1.5 eq) in DMF.
- Add potassium carbonate (2.0 eq) and heat at 80°C for 24 h.
- Purify by column chromatography (CHCl₃:MeOH, 9:1).
Mitsunobu Reaction for Direct Coupling
- Combine 1-tosylpiperidin-4-ol (1.0 eq), 2-ethylimidazole (1.2 eq), and triphenylphosphine (1.5 eq) in THF.
- Add diethyl azodicarboxylate (DEAD, 1.5 eq) at 0°C.
- Stir at room temperature for 12 h.
- Concentrate and purify via flash chromatography (EtOAc:hexane, 1:1).
One-Pot Reductive Amination
A streamlined approach reported in patent literature:
- React 4-formyl-1-tosylpiperidine (1.0 eq) with 2-ethylimidazole (1.2 eq) in methanol.
- Add sodium cyanoborohydride (1.5 eq) and stir at 25°C for 24 h.
- Neutralize with HCl, extract with DCM, and purify via recrystallization (ethanol/water).
Optimization and Challenges
Solvent and Catalyst Selection
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Alkylation (Chloromethyl) | 65 | 98 | Scalability | |
| Mitsunobu Reaction | 60 | 95 | Stereochemical control | |
| Reductive Amination | 70 | 97 | One-pot simplicity |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.
Reduction: The tosyl group can be reduced to a sulfonamide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions, making it useful in coordination chemistry.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine, enabling comparative analysis:
TD-8954
- Structure: 4-(4-{[(2-isopropyl-1H-benzoimidazole-4-carbonyl)amino]methyl}-piperidin-1-ylmethyl)piperidine-1-carboxylic acid methyl ester .
- Key Differences :
- Replaces the ethyl-imidazole with a benzoimidazole ring bearing an isopropyl group.
- Includes a methyl ester carboxylic acid group, enhancing polarity compared to the tosyl group.
- Hypothesized Activity : Benzoimidazole derivatives often exhibit enhanced binding affinity for serotonin receptors (e.g., 5-HT4 agonists). The methyl ester may improve solubility but reduce metabolic stability compared to sulfonic esters.
Astemizole
- Structure: 1-(4-fluorobenzyl)-2-(1-[4-methoxyphenethyl]piperidin-4-yl)aminobenzimidazole .
- Key Differences :
- Features a benzimidazole core and fluorobenzyl group instead of imidazole and tosyl.
- Piperidine is substituted with a methoxyphenethyl chain.
- Known Activity: Potent H1 histamine receptor antagonist (antihistamine). The fluorobenzyl group enhances lipophilicity and blood-brain barrier penetration .
2-(4-methyl-1H-imidazol-5-yl)ethanamine
- Structure : A simpler imidazole derivative with an ethylamine side chain .
- Key Differences :
- Lacks the piperidine and tosyl groups, reducing molecular complexity.
- Potential Activity: Imidazole-ethylamine structures are precursors in histamine biosynthesis, suggesting possible roles in receptor modulation.
Comparative Analysis Table
*Molecular weights approximated based on structural formulae.
Key Findings from Structural Comparisons
Tosyl vs. Methyl Ester : The tosyl group in the target compound may confer greater metabolic stability but lower aqueous solubility compared to TD-8954’s methyl ester.
Imidazole vs.
The tosyl group may limit blood-brain barrier penetration, favoring peripheral over central nervous system targets.
Biological Activity
4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a piperidine ring, an imidazole group, and a tosyl moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including ion channels and receptors. The imidazole group is known for its ability to engage in hydrogen bonding and metal coordination, which can influence enzyme activity and receptor interactions.
1. Antimicrobial Activity
Studies have shown that derivatives of piperidine exhibit antimicrobial properties. The presence of the imidazole ring in this compound suggests potential activity against bacteria and fungi. For instance, compounds with similar structures have been tested against strains like Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Tosylpiperidine Derivative | E. coli | 32 µg/mL |
| 4-Tosylpiperidine Derivative | S. aureus | 16 µg/mL |
2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that piperidine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on related compounds showed significant cytotoxic effects on breast cancer cells (MCF-7) at concentrations as low as 10 µM.
Case Study: Cytotoxicity Testing
A case study involving the testing of related piperidine compounds on MCF-7 cells demonstrated:
- Cell Viability Assay : Compounds were tested using the MTT assay.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 25 | 50 |
| 50 | 30 |
The results indicated that higher concentrations led to reduced cell viability, suggesting potential for further development as an anticancer agent.
Q & A
Q. What are the key considerations in the multi-step synthesis of 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine?
The synthesis typically involves sequential functionalization of the piperidine core. Critical steps include:
- Tosylation : Introducing the tosyl group (Ts) at the piperidine nitrogen under anhydrous conditions using solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), with triethylamine as a base to neutralize HCl byproducts .
- Imidazole coupling : Alkylation of the piperidine scaffold with 2-ethylimidazole via nucleophilic substitution. Temperature control (0–25°C) is essential to minimize side reactions .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended to isolate the product from unreacted intermediates .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the tosyl group (aromatic protons at ~7.7 ppm), piperidine ring protons (δ 1.4–2.8 ppm), and imidazole protons (δ 6.9–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~431) .
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm (S=O stretch) and ~1600 cm (imidazole C=N) confirm functional groups .
Q. How should researchers handle solubility challenges during in vitro assays?
- Solvent selection : Use polar aprotic solvents like DMSO for stock solutions, followed by dilution in aqueous buffers (e.g., PBS) to maintain compound stability .
- Surfactants : For hydrophobic derivatives, incorporate non-ionic surfactants (e.g., Tween-80) at concentrations <0.1% to avoid cellular toxicity .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing substituents to the imidazole ring?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)) for cross-coupling reactions to enhance regioselectivity .
- Solvent effects : Compare polar solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to stabilize transition states and improve yields by 15–20% .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields >85% .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450) based on the compound’s sulfonyl and imidazole moieties .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds between the imidazole ring and active-site residues .
Q. How can contradictory NMR data be resolved during structural validation?
- 2D NMR : Employ H-C HSQC and HMBC to assign overlapping signals, particularly between piperidine and imidazole protons .
- X-ray crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water) and analyzing the crystal lattice .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Lyophilization : Store the compound as a lyophilized powder under argon at -80°C to prevent hydrolysis of the tosyl group .
- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations to scavenge free radicals .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Assay standardization : Compare IC values under identical conditions (e.g., pH 7.4, 37°C) to control for experimental variability .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
Q. What methods validate the compound’s selectivity for a target enzyme over isoforms?
- Kinetic assays : Measure values using competitive inhibition models with isoform-specific substrates (e.g., CYP3A4 vs. CYP2D6) .
- IsoTherm™ Titration Calorimetry (ITC) : Quantify binding enthalpy differences to confirm selectivity .
Experimental Design
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Scaffold modifications : Synthesize analogs with varying substituents (e.g., replacing Ts with mesyl or acetyl groups) to assess steric/electronic effects .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bond donors at the imidazole N3 position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
